(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
CAS No.:
Cat. No.: VC17479577
Molecular Formula: C9H12Cl2F4N2
Molecular Weight: 295.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12Cl2F4N2 |
|---|---|
| Molecular Weight | 295.10 g/mol |
| IUPAC Name | (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H10F4N2.2ClH/c10-8-5(7(15)4-14)2-1-3-6(8)9(11,12)13;;/h1-3,7H,4,14-15H2;2*1H/t7-;;/m0../s1 |
| Standard InChI Key | XUUDWBRQMYALJZ-KLXURFKVSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)C(F)(F)F)F)[C@H](CN)N.Cl.Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)F)C(CN)N.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is C₉H₁₂Cl₂F₄N₂, with a molecular weight of 295.10 g/mol. Its structure comprises:
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A benzene ring substituted at the 2-position with a fluorine atom and at the 3-position with a trifluoromethyl group (-CF₃).
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An ethane-1,2-diamine moiety attached to the aromatic ring at the 1-position, with a chiral center at the benzylic carbon.
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Two hydrochloride counterions, enhancing solubility in polar solvents.
The stereochemistry at the chiral center (denoted as 1R) critically influences its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Nucleophilic Addition:
Reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with ethylenediamine under reflux conditions in a polar aprotic solvent (e.g., tetrahydrofuran). This step forms the imine intermediate. -
Reduction:
The imine is reduced to the primary amine using sodium borohydride (NaBH₄) or hydrogen gas with a palladium catalyst. This step establishes the chiral center, with enantiomeric excess controlled via asymmetric catalysis. -
Salt Formation:
Treatment with hydrochloric acid (HCl) yields the dihydrochloride salt, improving stability and crystallinity.
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imine Formation | Ethylenediamine, THF, 60°C, 12 hrs | 78% |
| Reduction | NaBH₄, MeOH, 0°C → RT | 85% |
| Salt Formation | HCl (2 eq.), Et₂O, stirring, 2 hrs | 95% |
Purification and Quality Control
Post-synthesis purification employs column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization from ethanol/water mixtures. Purity is verified via HPLC (>98%) and chiral stationary phase chromatography to confirm enantiomeric excess.
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Behavior
The trifluoromethyl group exerts a strong electron-withdrawing effect, activating the aromatic ring toward electrophilic aromatic substitution at the 4- and 6-positions. Conversely, the diamine moiety participates in:
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Schiff base formation with carbonyl compounds.
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Coordination chemistry with transition metals (e.g., Cu²⁺, Ni²⁺), relevant to catalysis.
Stability Considerations
The compound is hygroscopic and requires storage under anhydrous conditions at 2–8°C . Decomposition occurs above 200°C, releasing toxic fumes (HF, HCl) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to atypical antipsychotics and selective serotonin reuptake inhibitors (SSRIs). Its diamine structure enables conjugation with bioactive motifs via amide or urea linkages.
Material Science
In polymer chemistry, it acts as a crosslinking agent for epoxy resins, enhancing thermal stability in composites.
Comparative Analysis with Analogues
Table 3: Comparison with Structural Analogues
The ethane-1,2-diamine chain in (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl provides superior flexibility for target engagement compared to rigid analogues like .
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